PF-02575799

Description

Properties

IUPAC Name |

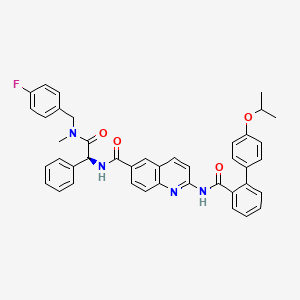

N-[(1S)-2-[(4-fluorophenyl)methyl-methylamino]-2-oxo-1-phenylethyl]-2-[[2-(4-propan-2-yloxyphenyl)benzoyl]amino]quinoline-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H37FN4O4/c1-27(2)51-34-21-15-29(16-22-34)35-11-7-8-12-36(35)41(49)45-38-24-18-31-25-32(17-23-37(31)44-38)40(48)46-39(30-9-5-4-6-10-30)42(50)47(3)26-28-13-19-33(43)20-14-28/h4-25,27,39H,26H2,1-3H3,(H,46,48)(H,44,45,49)/t39-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMTLPJFACYNTHS-KDXMTYKHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C2=CC=CC=C2C(=O)NC3=NC4=C(C=C3)C=C(C=C4)C(=O)NC(C5=CC=CC=C5)C(=O)N(C)CC6=CC=C(C=C6)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC1=CC=C(C=C1)C2=CC=CC=C2C(=O)NC3=NC4=C(C=C3)C=C(C=C4)C(=O)N[C@@H](C5=CC=CC=C5)C(=O)N(C)CC6=CC=C(C=C6)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H37FN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

680.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

863491-70-7 | |

| Record name | PF-02575799 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0863491707 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PF-02575799 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I6KF9AF7F7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of PF-02575799

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-02575799 is a potent and selective inhibitor of the microsomal triglyceride transfer protein (MTP). This guide provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and pathway visualizations. By inhibiting MTP, this compound effectively blocks the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins, such as very-low-density lipoproteins (VLDL) and chylomicrons, in the liver and intestines, respectively. This leads to a reduction in plasma lipid levels, highlighting its potential as a therapeutic agent for dyslipidemia.

Core Mechanism of Action: Inhibition of Microsomal Triglyceride Transfer Protein (MTP)

This compound exerts its pharmacological effect by directly inhibiting the microsomal triglyceride transfer protein (MTP), a key intracellular lipid transfer protein. MTP is crucial for the assembly and secretion of apoB-containing lipoproteins.[1][2][3] The primary role of MTP is to transfer triglycerides, cholesteryl esters, and phospholipids to the nascent apoB polypeptide chain within the endoplasmic reticulum.[2] This lipidation process is essential for the proper folding of apoB and the formation of pre-VLDL particles in the liver and chylomicrons in the intestine.

By binding to MTP, this compound blocks its lipid transfer activity. This inhibition prevents the loading of lipids onto apoB, leading to the misfolding and subsequent degradation of the apoB protein. As a result, the formation and secretion of VLDL from hepatocytes and chylomicrons from enterocytes are significantly reduced. This ultimately leads to lower plasma levels of triglycerides and low-density lipoprotein (LDL) cholesterol.

Quantitative Data

The following tables summarize the key quantitative data for this compound, demonstrating its potency and in vivo effects.

Table 1: In Vitro Potency of this compound

| Parameter | Value |

| Target | Microsomal Triglyceride Transfer Protein (MTP) |

| IC50 | 0.77 ± 0.29 nM[4] |

Table 2: In Vivo Efficacy of this compound in a 7-Day Rat Model

| Dose (mg/kg q.d.) | Effect on Triglycerides | Effect on Alanine Transaminase (ALT) |

| 1 | Not specified | Not specified |

| 3 | Not specified | Not specified |

| 10 | Appreciable triglyceride-lowering effects[4] | Not specified |

| 30 | Not specified | Not specified |

| 100 | Not specified | Significant increase[4] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the MTP-mediated lipoprotein assembly pathway and a general workflow for evaluating MTP inhibitors.

Caption: MTP Inhibition by this compound in VLDL Assembly.

Caption: Workflow for MTP Inhibitor Evaluation.

Experimental Protocols

The following are representative experimental protocols for the key assays used to characterize this compound.

In Vitro MTP Inhibition Assay (Fluorescence-Based)

This protocol describes a common method for determining the in vitro potency of MTP inhibitors.

Objective: To determine the IC50 value of this compound for the inhibition of MTP activity.

Materials:

-

Recombinant human MTP

-

Donor vesicles containing a fluorescently labeled triglyceride (e.g., NBD-triolein)

-

Acceptor vesicles (e.g., unilamellar vesicles of phosphatidylcholine)

-

Assay buffer (e.g., Tris-HCl buffer with BSA and EDTA)

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well black microplate, add the assay buffer, donor vesicles, and acceptor vesicles to each well.

-

Add the different concentrations of this compound or vehicle control to the respective wells.

-

Initiate the reaction by adding recombinant human MTP to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Measure the increase in fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 465 nm excitation and 535 nm emission for NBD). The transfer of the fluorescent lipid from the donor to the acceptor vesicle results in an increase in fluorescence.

-

Calculate the percent inhibition of MTP activity for each concentration of this compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the compound concentration and determine the IC50 value using a non-linear regression analysis.

In Vivo Assessment of Lipid-Lowering Efficacy in a Rat Model

This protocol outlines a typical in vivo study to evaluate the efficacy and potential side effects of an MTP inhibitor.

Objective: To assess the dose-dependent effects of this compound on plasma triglyceride levels and liver function in rats.

Materials:

-

Male Sprague-Dawley rats

-

This compound formulated in a suitable vehicle (e.g., a spray-dried dispersion)[4]

-

Standard rat chow and water

-

Equipment for oral gavage

-

Blood collection supplies (e.g., EDTA tubes)

-

Clinical chemistry analyzer for measuring triglycerides and ALT

Procedure:

-

Acclimatize male Sprague-Dawley rats to the housing conditions for at least one week.

-

Divide the animals into multiple groups (e.g., vehicle control and different dose groups of this compound: 1, 3, 10, 30, and 100 mg/kg).[4]

-

Administer this compound or vehicle control orally once daily (q.d.) for seven consecutive days.

-

Monitor food intake and body weight daily.[4]

-

At the end of the 7-day treatment period, collect blood samples from the rats (e.g., via cardiac puncture or tail vein) into EDTA tubes.

-

Centrifuge the blood samples to obtain plasma.

-

Analyze the plasma samples for triglyceride and alanine transaminase (ALT) concentrations using a clinical chemistry analyzer.

-

At the end of the study, euthanize the animals and collect the liver for measurement of liver triglyceride content.[4]

-

Statistically analyze the data to compare the effects of different doses of this compound with the vehicle control group.

Conclusion

This compound is a potent inhibitor of microsomal triglyceride transfer protein, a critical enzyme in the assembly of apoB-containing lipoproteins. Its mechanism of action involves the direct blockade of lipid transfer to nascent apoB, leading to a reduction in VLDL and chylomicron secretion and consequently, lower plasma lipid levels. The provided quantitative data and experimental protocols offer a detailed technical foundation for researchers and scientists in the field of drug development for lipid disorders. Further investigation into its long-term safety and efficacy is warranted to fully establish its therapeutic potential.

References

PF-02575799: An In-depth Technical Guide to a Microsomal Triglyceride Transfer Protein Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Microsomal triglyceride transfer protein (MTP) is a critical intracellular lipid transfer protein essential for the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins, namely very-low-density lipoproteins (VLDL) in the liver and chylomicrons in the intestine. Inhibition of MTP presents a potent therapeutic strategy for lowering plasma levels of triglycerides and low-density lipoprotein (LDL) cholesterol. This document provides a comprehensive technical overview of PF-02575799, a potent MTP inhibitor. It details its mechanism of action, summarizes key preclinical data, outlines relevant experimental protocols, and visualizes the associated biological pathways and experimental workflows.

Introduction to Microsomal Triglyceride Transfer Protein (MTP)

MTP is a heterodimer composed of a unique 97-kDa MTP subunit and the ubiquitous 55-kDa protein disulfide isomerase (PDI).[1] Located in the endoplasmic reticulum (ER) of hepatocytes and enterocytes, MTP facilitates the transfer of neutral lipids (triglycerides and cholesteryl esters) and phospholipids to nascent apoB.[1][2] This lipidation process is a rate-limiting step in the formation of VLDL and chylomicrons.[3][4] The critical role of MTP is underscored by the rare genetic disorder abetalipoproteinemia, where mutations in the MTP gene lead to a near-complete absence of apoB-containing lipoproteins in circulation.[2]

Pharmacological inhibition of MTP has been pursued as a strategy to treat hyperlipidemia. By blocking MTP, the assembly and secretion of VLDL and chylomicrons are reduced, leading to decreased levels of plasma triglycerides and LDL cholesterol.[3] However, systemic MTP inhibition has been associated with adverse effects, including hepatic steatosis (fatty liver) and elevated liver transaminases, primarily due to the intracellular accumulation of lipids that cannot be secreted.[2][4] This has driven the development of second-generation and gut-selective MTP inhibitors to minimize hepatic side effects.

This compound: A Potent MTP Inhibitor

This compound is a small molecule inhibitor of MTP. It was developed as part of a research program aimed at identifying potent MTP inhibitors with an improved safety profile.

Chemical Structure

The chemical structure of this compound is presented below.

(Note: A publicly available, definitive chemical structure image for this compound was not found in the search results. The following representation is based on available chemical information and may be a placeholder.)

Chemical Name: (S)-2-(3-(4-isopropoxyphenyl)phenyl)-N-(1-phenylethyl)-2'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxamide

(This is a representative name and may not be the exact IUPAC name for this compound)

Mechanism of Action

This compound exerts its pharmacological effect by directly binding to and inhibiting the lipid transfer activity of MTP. By blocking MTP, this compound prevents the lipidation of apoB, thereby inhibiting the formation and secretion of VLDL from the liver and chylomicrons from the intestine. This leads to a reduction in circulating levels of triglycerides and LDL cholesterol.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound from preclinical studies.

In Vitro Potency

| Compound | Assay Type | Parameter | Value | Reference |

| This compound | MTP Inhibition Assay | IC₅₀ | 0.77 ± 0.29 nM | [5] |

In Vivo Efficacy and Safety in a 7-Day Rat Model

| Dose (mg/kg/day) | Change in Plasma Triglycerides | Change in Serum Alanine Transaminase (ALT) | Notes | Reference |

| 1 | Not specified | Not specified | [5] | |

| 3 | Not specified | Not specified | [5] | |

| 10 | Appreciable triglyceride-lowering effects | Not specified | Minimally effective dose for triglyceride reduction. | [5] |

| 30 | Not specified | Not specified | [5] | |

| 100 | Not specified | Significant increase | [5] |

(Note: The full quantitative data from the primary reference, Bioorg Med Chem Lett. 2011 Jul 15;21(14):4150-4, was not accessible. The table reflects the qualitative descriptions found in the available search results.)

Signaling Pathways and Experimental Workflows

MTP Inhibition and Downstream Signaling

Inhibition of MTP leads to the accumulation of lipids within the endoplasmic reticulum, triggering the ER stress response. One of the key pathways activated is the IRE1α/c-Jun pathway, which can contribute to the elevation of liver enzymes like ALT and AST.[6]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. New approaches to target microsomal triglyceride transfer protein - PMC [pmc.ncbi.nlm.nih.gov]

- 3. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 4. tandfonline.com [tandfonline.com]

- 5. roarbiomedical.com [roarbiomedical.com]

- 6. An improved assay to measure the phospholipid transfer activity of microsomal triglyceride transport protein - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: PF-02575799 and Microsomal Triglyceride Transfer Protein (MTP) Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the inhibitory activity of PF-02575799 on Microsomal Triglyceride Transfer Protein (MTP), a key player in lipid metabolism. This document details the compound's potency, the experimental methodologies used for its characterization, and the biochemical pathways it influences.

Core Topic: this compound's Potency in MTP Inhibition

This compound is a potent inhibitor of Microsomal Triglyceride Transfer Protein (MTP). The half-maximal inhibitory concentration (IC50) of this compound for MTP has been determined to be 0.77 ± 0.29 nM [1]. This high potency designates this compound as a significant subject of research in the modulation of lipid transport and metabolism.

Quantitative Data Summary

The following table summarizes the key quantitative data regarding the inhibitory action of this compound on MTP.

| Compound | Target | IC50 Value (nM) | Source |

| This compound | Microsomal Triglyceride Transfer Protein (MTP) | 0.77 ± 0.29 | [1] |

Experimental Protocols

The determination of the IC50 value for an MTP inhibitor like this compound typically involves an in vitro assay that measures the transfer of lipids by MTP. While the specific protocol for this compound is detailed in proprietary literature, a representative methodology based on established MTP activity assays is described below. These assays generally fall into two categories: radiolabeled lipid transfer assays and fluorescence-based assays.

MTP Inhibition Assay using Radiolabeled Lipids (A Representative Protocol)

This traditional method directly measures the transfer of radiolabeled triglycerides from donor to acceptor vesicles.

a. Materials and Reagents:

-

Purified or recombinant MTP

-

Small unilamellar vesicles (SUVs) as donor and acceptor vesicles

-

Radiolabeled triglyceride (e.g., [¹⁴C]-triolein)

-

Phosphatidylcholine

-

Cardiolipin (for negative charge in donor vesicles to facilitate separation)

-

Buffer solution (e.g., Tris-HCl with EDTA and BSA)

-

Scintillation cocktail and counter

b. Experimental Procedure:

-

Preparation of Vesicles:

-

Donor Vesicles: Prepare SUVs by sonicating a mixture of phosphatidylcholine, cardiolipin, and a known amount of [¹⁴C]-triolein.

-

Acceptor Vesicles: Prepare SUVs containing only phosphatidylcholine.

-

-

Inhibition Assay:

-

In a reaction tube, combine the purified MTP enzyme with varying concentrations of the inhibitor (this compound) in the assay buffer. Allow for a pre-incubation period for the inhibitor to bind to the enzyme.

-

Initiate the transfer reaction by adding the donor and acceptor vesicles to the enzyme-inhibitor mixture.

-

Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration.

-

-

Separation and Quantification:

-

Stop the reaction (e.g., by placing on ice).

-

Separate the negatively charged donor vesicles from the neutral acceptor vesicles. This can be achieved by ion-exchange chromatography or precipitation of donor vesicles.

-

Measure the radioactivity in the acceptor vesicle fraction using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of MTP inhibition for each inhibitor concentration relative to a control with no inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Fluorescence-Based MTP Inhibition Assay (A Representative Protocol)

This high-throughput method utilizes fluorescently labeled lipids that are quenched in the donor vesicle and fluoresce upon transfer to the acceptor vesicle.

a. Materials and Reagents:

-

Purified or recombinant MTP

-

Donor vesicles containing a quenched fluorescent lipid (e.g., a self-quenched BODIPY-labeled triglyceride) and phosphatidylcholine.

-

Acceptor vesicles (phosphatidylcholine).

-

Assay buffer.

-

Fluorometer.

b. Experimental Procedure:

-

Assay Setup:

-

In a microplate well, add the MTP enzyme and different concentrations of this compound in the assay buffer.

-

-

Reaction Initiation and Measurement:

-

Add the donor and acceptor vesicles to the wells to start the reaction.

-

Monitor the increase in fluorescence over time using a fluorometer. The transfer of the fluorescent lipid from the donor to the acceptor vesicle results in dequenching and an increase in fluorescence signal.

-

-

Data Analysis:

-

Determine the initial rate of the reaction for each inhibitor concentration.

-

Calculate the percentage of inhibition based on the reaction rates.

-

Determine the IC50 value as described in the radiolabeled assay.

-

Signaling Pathways and Mechanisms of Action

MTP is an intracellular lipid transfer protein located in the endoplasmic reticulum of hepatocytes and enterocytes. Its primary function is to load lipids, including triglycerides, cholesteryl esters, and phospholipids, onto apolipoprotein B (ApoB), a crucial step in the assembly of very-low-density lipoproteins (VLDL) in the liver and chylomicrons in the intestine. By inhibiting MTP, this compound effectively blocks this lipid transfer process, leading to a reduction in the secretion of ApoB-containing lipoproteins.

Caption: Inhibition of MTP by this compound blocks lipid transfer to ApoB.

The experimental workflow for determining the IC50 value of an MTP inhibitor can be visualized as a sequential process, from reagent preparation to data analysis.

Caption: Workflow for determining the IC50 value of an MTP inhibitor.

References

The Discovery and Synthesis of PF-02575799: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-02575799 is a potent and selective inhibitor of the microsomal triglyceride transfer protein (MTP), a key enzyme in the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins. By inhibiting MTP, this compound effectively reduces the levels of very-low-density lipoprotein (VLDL) from the liver and chylomicrons from the intestine, leading to a significant decrease in circulating low-density lipoprotein (LDL) cholesterol and triglycerides. This document provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound, along with available preclinical data.

Discovery and Rationale

This compound was developed as part of a research program aimed at identifying novel MTP inhibitors with an improved safety profile compared to earlier compounds in its class.[1] The core chemical scaffold of this compound is a 6-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)-N-methyl-1-naphthamide. The discovery was guided by the goal of creating a gut-selective MTP inhibitor to minimize potential liver-related side effects.

Synthesis of this compound

While a detailed, step-by-step experimental protocol for the synthesis of this compound is contained within proprietary literature that could not be accessed for this whitepaper, the general synthetic strategy for related 7H-pyrrolo[2,3-d]pyrimidine derivatives involves multi-step sequences. These typically include the construction of the core pyrrolo[2,3-d]pyrimidine ring system, followed by the strategic introduction of substituents at various positions to achieve the desired potency and pharmacokinetic properties.

A plausible synthetic approach, based on the structure of this compound and general knowledge of heterocyclic chemistry, is outlined in the workflow diagram below. This would likely involve the coupling of a functionalized 7H-pyrrolo[2,3-d]pyrimidine intermediate with a suitably derivatized N-methyl-1-naphthamide moiety.

Caption: A plausible synthetic workflow for this compound.

Mechanism of Action: MTP Inhibition

Microsomal triglyceride transfer protein (MTP) is an intracellular lipid transfer protein located in the endoplasmic reticulum of hepatocytes and enterocytes. Its primary function is to load lipids, including triglycerides, cholesterol esters, and phospholipids, onto nascent apolipoprotein B (apoB). This lipidation process is essential for the proper folding of apoB and the subsequent assembly and secretion of VLDL by the liver and chylomicrons by the small intestine.

This compound binds to MTP and inhibits its lipid transfer activity. By blocking this crucial step, this compound prevents the formation of mature, lipid-rich apoB-containing lipoproteins. As a result, the secretion of VLDL and chylomicrons into the circulation is significantly reduced. This leads to a decrease in the plasma concentrations of these lipoproteins and their metabolic products, including LDL cholesterol and triglycerides.

Caption: Mechanism of action of this compound in inhibiting MTP.

Quantitative Data

This compound is a highly potent inhibitor of MTP. The following tables summarize the available quantitative data.

Table 1: In Vitro Potency of this compound

| Parameter | Value |

| MTP Inhibition IC50 | 0.77 ± 0.29 nM |

Table 2: In Vivo Efficacy of this compound in a 7-Day Rat Model

| Dose (mg/kg/day) | Effect on Triglycerides | Effect on Alanine Transaminase (ALT) |

| 10 | Appreciable reduction | Not specified |

| 100 | Not specified | Significant increase |

Note: The detailed pharmacokinetic and pharmacodynamic data from the primary literature could not be accessed for this whitepaper.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are proprietary and were not available in the public domain at the time of this writing. However, a general protocol for an MTP inhibition assay is provided below for reference.

General MTP Inhibition Assay Protocol

-

Objective: To determine the in vitro potency of a test compound in inhibiting the lipid transfer activity of MTP.

-

Materials:

-

Recombinant human MTP

-

Donor vesicles (liposomes) containing a fluorescently labeled lipid (e.g., a fluorescent triglyceride or phospholipid analog).

-

Acceptor vesicles (liposomes).

-

Test compound (e.g., this compound) at various concentrations.

-

Assay buffer.

-

Fluorescence plate reader.

-

-

Procedure:

-

Prepare a series of dilutions of the test compound in the assay buffer.

-

In a microplate, combine the donor vesicles, acceptor vesicles, and the test compound or vehicle control.

-

Initiate the reaction by adding recombinant human MTP to each well.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period.

-

Monitor the transfer of the fluorescent lipid from the donor to the acceptor vesicles over time using a fluorescence plate reader. The increase in fluorescence in the acceptor vesicles is proportional to the MTP activity.

-

Plot the rate of lipid transfer against the concentration of the test compound.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits MTP activity by 50%.

-

Caption: General workflow for an in vitro MTP inhibition assay.

Conclusion

This compound is a potent inhibitor of microsomal triglyceride transfer protein that has shown promise in preclinical models for lowering plasma lipids. Its discovery represents a significant advancement in the development of MTP inhibitors with a potentially improved safety profile. Further research and clinical development are necessary to fully elucidate its therapeutic potential in managing dyslipidemia and associated cardiovascular diseases.

References

The Role of PF-02575799 in Lipid Metabolism: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-02575799 is a potent and selective inhibitor of the microsomal triglyceride transfer protein (MTP) with a crucial role in lipid metabolism. By blocking MTP, this compound effectively inhibits the assembly and secretion of very-low-density lipoproteins (VLDL) in the liver, a key pathway in the transport of triglycerides and cholesterol. This technical guide provides an in-depth analysis of the mechanism of action of this compound, supported by preclinical data, and outlines detailed experimental protocols for its investigation. The information presented herein is intended to support further research and development of MTP inhibitors as therapeutic agents for dyslipidemia.

Introduction to this compound and its Target: MTP

Microsomal triglyceride transfer protein (MTP) is a critical intracellular lipid transfer protein primarily found in the endoplasmic reticulum of hepatocytes and enterocytes. Its primary function is to facilitate the transfer of triglycerides, cholesteryl esters, and phospholipids to nascent apolipoprotein B (ApoB), a process essential for the formation of VLDL in the liver and chylomicrons in the intestine. By inhibiting MTP, this compound directly interferes with this process, leading to a significant reduction in the secretion of ApoB-containing lipoproteins into the circulation.

This compound has been identified as a highly potent MTP inhibitor with an in vitro IC50 of 0.77 ± 0.29 nM[1]. Its mechanism of action is central to its potential therapeutic effects on lipid disorders.

Mechanism of Action and Signaling Pathway

The primary mechanism of action of this compound is the direct inhibition of MTP, which disrupts the lipidation of ApoB. This leads to the pre-secretory degradation of ApoB and a subsequent decrease in the production and secretion of VLDL particles from the liver. The reduction in circulating VLDL results in lower levels of plasma triglycerides and, consequently, a decrease in low-density lipoprotein cholesterol (LDL-C), as VLDL is a precursor to LDL.

Preclinical Data

Studies in animal models have demonstrated the lipid-lowering effects of this compound. In a seven-day study in rats, oral administration of this compound resulted in a dose-dependent reduction in serum triglycerides.

Table 1: Effect of this compound on Serum Triglycerides in Rats (7-Day Study)

| Dosage (mg/kg) | Mean Triglyceride Reduction (%) |

| 10 | Appreciable |

| 30 | Significant |

| 100 | Significant |

Data synthesized from descriptive accounts in preclinical reports. "Appreciable" and "Significant" are used in the absence of precise quantitative values in the source material.

It is important to note that at higher doses (100 mg/kg), an increase in alanine transaminase (ALT) was observed, suggesting potential effects on liver function, a known class effect of MTP inhibitors[1].

Experimental Protocols

MTP Inhibition Assay (In Vitro)

This protocol outlines a fluorescence-based assay to determine the in vitro potency of this compound in inhibiting MTP activity.

Methodology:

-

Reagent Preparation:

-

Prepare a buffer solution (e.g., 50 mM Tris-HCl, 150 mM NaCl, 1 mM EDTA, pH 7.4).

-

Reconstitute purified MTP in the assay buffer.

-

Prepare donor liposomes containing a fluorescent lipid donor (e.g., NBD-triacylglycerol) and a quencher.

-

Prepare acceptor liposomes without the fluorescent lipid.

-

Prepare serial dilutions of this compound in the assay buffer.

-

-

Assay Procedure:

-

In a 96-well plate, add MTP and the serially diluted this compound or vehicle control.

-

Incubate for 15 minutes at 37°C to allow for inhibitor binding.

-

Initiate the transfer reaction by adding the donor liposomes.

-

After a brief incubation, add the acceptor liposomes.

-

Monitor the increase in fluorescence over time at an excitation/emission wavelength appropriate for the chosen fluorophore (e.g., 465/535 nm for NBD). The increase in fluorescence is proportional to the amount of fluorescent lipid transferred to the acceptor liposomes, away from the quencher.

-

-

Data Analysis:

-

Calculate the rate of lipid transfer for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

In Vivo Efficacy Study in a Rat Model

This protocol describes a study to evaluate the effect of this compound on serum and liver lipid levels in rats.

Methodology:

-

Animal Model:

-

Use male Sprague-Dawley or Wistar rats, approximately 8-10 weeks old.

-

House the animals in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to standard chow and water.

-

-

Dosing:

-

Randomly assign animals to treatment groups (e.g., vehicle control, 10, 30, and 100 mg/kg this compound).

-

Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose).

-

Administer the compound or vehicle orally once daily for 7 days.

-

-

Sample Collection:

-

Collect blood samples via tail vein or saphenous vein at baseline (day 0) and at the end of the study (day 7).

-

At the end of the study, euthanize the animals and collect liver tissue.

-

-

Biochemical Analysis:

-

Serum Lipids: Centrifuge blood samples to obtain serum. Analyze serum for triglycerides, total cholesterol, LDL-C, HDL-C, and ALT using commercially available enzymatic assay kits and an automated clinical chemistry analyzer.

-

Liver Lipids: Homogenize a portion of the liver tissue in a suitable buffer. Extract total lipids using a method such as the Folch or Bligh-Dyer method. Quantify triglyceride content in the lipid extract using a commercial assay kit.

-

-

Data Analysis:

-

Calculate the mean and standard deviation for each parameter in each treatment group.

-

Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare the treatment groups to the vehicle control group.

-

Conclusion

This compound is a potent MTP inhibitor that demonstrates significant effects on lipid metabolism by reducing the secretion of VLDL from the liver. The preclinical data, though limited in the public domain, support its mechanism of action. The experimental protocols provided in this guide offer a framework for the continued investigation of this compound and other MTP inhibitors. Further studies are warranted to fully characterize the efficacy, safety, and pharmacokinetic profile of this compound for its potential application in the treatment of dyslipidemia. Researchers should pay close attention to the potential for liver-related side effects, a characteristic of this class of inhibitors.

References

The Impact of PF-02575799 on Triglyceride and Cholesterol Levels: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PF-02575799 is a potent and selective inhibitor of the microsomal triglyceride transfer protein (MTP) that has been investigated for its potential to modulate lipid levels. As an MTP inhibitor, this compound targets a critical step in the assembly and secretion of apolipoprotein B (ApoB)-containing lipoproteins, such as chylomicrons and very-low-density lipoprotein (VLDL), in the intestine and liver, respectively. This mechanism of action suggests a direct impact on circulating triglyceride and cholesterol levels. This technical guide provides a comprehensive overview of the available information on this compound, focusing on its core impact on lipid metabolism, experimental protocols, and relevant biological pathways.

Mechanism of Action: MTP Inhibition

Microsomal triglyceride transfer protein (MTP) is an essential intracellular lipid transfer protein located in the endoplasmic reticulum of hepatocytes and enterocytes.[1][2] Its primary function is to facilitate the transfer of triglycerides, cholesteryl esters, and phospholipids to nascent ApoB molecules.[2] This process is a rate-limiting step in the formation of triglyceride-rich lipoproteins. By inhibiting MTP, this compound is designed to reduce the secretion of these lipoproteins into the bloodstream, thereby lowering plasma concentrations of triglycerides and LDL cholesterol.[2]

Signaling Pathway of MTP Inhibition

Caption: Mechanism of action of this compound as a gut-selective MTP inhibitor.

Preclinical Data on Triglyceride and Cholesterol Levels

This compound was identified as a promising gut-selective MTP inhibitor in preclinical studies. While specific quantitative data from the primary publication by Robinson et al. (2011) is not publicly available, descriptive information from secondary sources indicates its effects on lipid parameters in a rat model.

Note: The following table summarizes the qualitative and semi-quantitative findings. Due to the unavailability of the full dataset, precise percentage changes in triglyceride and cholesterol levels cannot be provided.

| Parameter | Animal Model | Dosage | Observed Effect | Source |

| Triglycerides | Rat | 1, 3, 10, 30, and 100 mg/kg q.d. | "Appreciable triglyceride effects" observed at the minimally effective dose of 10 mg/kg. | [3] |

| Cholesterol | Rat | Not specified | Expected to lower cholesterol due to the mechanism of action, but specific data is not available. | - |

| Alanine Transaminase (ALT) | Rat | 100 mg/kg q.d. | Significant increase in ALT, suggesting potential liver effects at high doses. | [3] |

Experimental Protocols

While the detailed experimental protocol for the definitive preclinical study of this compound is not fully accessible, a general methodology for evaluating the impact of a novel compound on lipid profiles in a rat model can be outlined based on standard practices in the field.

General Protocol for a 7-Day Rat Lipid Study

Objective: To assess the dose-dependent effects of an MTP inhibitor on serum triglyceride and cholesterol levels, as well as other relevant metabolic parameters.

Animals: Male Sprague-Dawley rats, 8-10 weeks old, housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to standard chow and water.

Experimental Groups:

-

Vehicle control (e.g., 0.5% methylcellulose in water)

-

This compound at 1 mg/kg/day

-

This compound at 3 mg/kg/day

-

This compound at 10 mg/kg/day

-

This compound at 30 mg/kg/day

-

This compound at 100 mg/kg/day

Procedure:

-

Acclimation: Animals are acclimated for at least one week prior to the study.

-

Dosing: The compound is administered once daily (q.d.) via oral gavage for seven consecutive days.

-

Monitoring: Body weight and food intake are recorded daily.

-

Blood Collection: On day 7, following an overnight fast, blood samples are collected via retro-orbital sinus or cardiac puncture under anesthesia.

-

Biochemical Analysis: Serum is separated by centrifugation and analyzed for:

-

Triglycerides

-

Total Cholesterol

-

HDL Cholesterol

-

LDL Cholesterol (calculated or measured)

-

Alanine Transaminase (ALT)

-

Aspartate Transaminase (AST)

-

-

Tissue Collection: Livers are excised, weighed, and snap-frozen for subsequent analysis of liver triglyceride content.

-

Statistical Analysis: Data are analyzed using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to compare treatment groups with the vehicle control.

Experimental Workflow Diagram

Caption: A generalized workflow for a preclinical rat study evaluating lipid-lowering agents.

Clinical Development Status

This compound was advanced into Phase 1 clinical studies. However, the results of these trials are not publicly available, and there is no recent information to suggest that the compound is currently in active clinical development.

Conclusion

This compound, a gut-selective MTP inhibitor, demonstrated triglyceride-lowering effects in preclinical rat models. Its mechanism of action, centered on the inhibition of lipoprotein assembly and secretion, provides a strong rationale for its impact on triglyceride and cholesterol levels. However, a comprehensive quantitative understanding of its efficacy and safety profile is limited by the lack of publicly available data from both late-stage preclinical and clinical studies. Further disclosure of these data would be necessary for a complete assessment of the therapeutic potential of this compound.

References

- 1. medscape.com [medscape.com]

- 2. Microsomal Triglyceride Transfer Protein Inhibition Induces Endoplasmic Reticulum Stress and Increases Gene Transcription via Ire1α/cJun to Enhance Plasma ALT/AST - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of an experimental diet model in rats to study hyperlipidemia and insulin resistance, markers for coronary heart disease - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Profile of PF-02575799: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-02575799 is a potent and selective inhibitor of the microsomal triglyceride transfer protein (MTP).[1] As a key player in the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins, such as very-low-density lipoprotein (VLDL) in the liver and chylomicrons in the intestine, MTP presents a compelling target for the management of dyslipidemia. This compound, a derivative of dirlotapide, has been investigated for its potential to modulate lipid levels with an improved safety profile. This document provides a detailed technical guide to the preliminary in vitro studies of this compound, summarizing key quantitative data, experimental methodologies, and associated cellular pathways.

Core Mechanism of Action

This compound exerts its pharmacological effect by directly inhibiting the lipid transfer activity of MTP. This inhibition disrupts the loading of triglycerides and other lipids onto nascent apoB, a critical step for the formation and subsequent secretion of VLDL and chylomicrons. The primary consequence of this action is a reduction in the secretion of apoB-containing lipoproteins from hepatocytes and enterocytes.

Quantitative In Vitro Data

The in vitro potency of this compound has been primarily characterized by its ability to inhibit MTP activity. While specific data on the inhibition of apoB secretion from cell-based assays remains proprietary, the fundamental measure of its direct enzymatic inhibition is well-defined.

| Parameter | Value | Assay System | Reference |

| MTP Inhibition IC50 | 0.77 ± 0.29 nM | Recombinant Human MTP | [1] |

Key In Vitro Experimental Protocols

The following sections detail the generalized methodologies for the key in vitro assays used to characterize MTP inhibitors like this compound.

Microsomal Triglyceride Transfer Protein (MTP) Inhibition Assay

This assay quantifies the direct inhibitory effect of a compound on the lipid transfer activity of MTP.

Principle: A fluorescence resonance energy transfer (FRET)-based assay is commonly employed. It utilizes donor liposomes containing a fluorescently labeled lipid (e.g., NBD-triolein) at a self-quenching concentration and acceptor liposomes. MTP facilitates the transfer of the fluorescent lipid from the donor to the acceptor liposomes, resulting in an increase in fluorescence as the quenching is relieved. An inhibitor will prevent this transfer, leading to a reduced fluorescence signal.

Generalized Protocol:

-

Reagents and Materials:

-

Recombinant human MTP

-

Donor liposomes (containing NBD-labeled triglyceride)

-

Acceptor liposomes

-

Assay buffer (e.g., Tris-HCl, pH 7.5)

-

This compound and other test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Microplate reader with fluorescence capabilities

-

-

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a microplate, add the assay buffer, donor liposomes, and acceptor liposomes to each well.

-

Add the diluted this compound or vehicle control to the respective wells.

-

Initiate the reaction by adding recombinant human MTP to each well.

-

Incubate the plate at 37°C for a specified period (e.g., 60 minutes).

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

Calculate the percentage of MTP inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Apolipoprotein B (apoB) Secretion Assay in HepG2 Cells

This cell-based assay assesses the ability of a compound to inhibit the secretion of apoB, a direct downstream consequence of MTP inhibition.

Principle: The human hepatoma cell line, HepG2, is a well-established model for studying hepatic lipoprotein metabolism as it synthesizes and secretes apoB-containing lipoproteins. The amount of apoB secreted into the cell culture medium is quantified, typically by an enzyme-linked immunosorbent assay (ELISA), in the presence and absence of the test compound.

Generalized Protocol:

-

Cell Culture:

-

Culture HepG2 cells in a suitable medium (e.g., DMEM with 10% fetal bovine serum) until they reach a desired confluency.

-

-

Treatment:

-

Wash the cells and replace the culture medium with a serum-free medium containing various concentrations of this compound or a vehicle control.

-

Incubate the cells for a specified period (e.g., 24 hours) to allow for the inhibition of MTP and the subsequent effect on apoB secretion.

-

-

Sample Collection and Analysis:

-

Collect the cell culture medium.

-

Quantify the concentration of apoB in the medium using a human apoB-specific ELISA kit according to the manufacturer's instructions.

-

Normalize the apoB concentration to the total cell protein content to account for any variations in cell number.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of apoB secretion for each concentration of this compound compared to the vehicle control.

-

Determine the IC50 value for the inhibition of apoB secretion.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the core signaling pathway affected by this compound and the general workflow of the in vitro experiments.

Caption: MTP Inhibition by this compound in VLDL Assembly.

Caption: General workflow for in vitro characterization.

Conclusion

The preliminary in vitro data for this compound demonstrate its high potency as an inhibitor of MTP. The experimental protocols outlined provide a framework for the continued investigation and characterization of this and similar compounds. Further studies are warranted to fully elucidate the downstream effects of MTP inhibition by this compound on cellular lipid homeostasis and potential off-target effects. This technical guide serves as a foundational resource for researchers and professionals in the field of drug development for metabolic diseases.

References

Unveiling PF-02575799: An In-Depth Technical Guide on a Novel Microsomal Triglyceride Transfer Protein (MTP) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the early-stage research on PF-02575799, a potent and selective inhibitor of the microsomal triglyceride transfer protein (MTP). Initially misidentified in some databases as a phosphodiesterase 10A inhibitor, definitive research has characterized this compound as a promising agent for the modulation of lipid metabolism. This document synthesizes the available preclinical data, including its mechanism of action, in vitro and in vivo pharmacology, and preliminary safety profile. Detailed experimental methodologies and signaling pathways are presented to facilitate further research and development of this compound and the broader class of MTP inhibitors.

Introduction

Microsomal triglyceride transfer protein (MTP) is a critical intracellular lipid transfer protein primarily expressed in hepatocytes and enterocytes. It plays an essential role in the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins, namely very-low-density lipoproteins (VLDL) in the liver and chylomicrons in the intestine. By facilitating the lipidation of apoB, MTP is a key regulator of plasma lipid levels. Inhibition of MTP represents a therapeutic strategy for managing hyperlipidemia and associated cardiovascular diseases.

This compound was developed as an analog of dirlotapide, a gut-selective MTP inhibitor, with the objective of reducing the potential for unwanted liver MTP inhibition and associated side effects. The design of this compound focused on decreasing the active metabolite load by both reducing the MTP activity of its likely human metabolites and increasing their clearance.[1]

Mechanism of Action

This compound exerts its pharmacological effect by directly inhibiting the activity of MTP. This inhibition prevents the transfer of triglycerides, cholesteryl esters, and phospholipids to nascent apoB.[2] The lack of proper lipidation leads to the misfolding and subsequent degradation of apoB, thereby reducing the assembly and secretion of VLDL and chylomicrons.[3] This ultimately results in decreased plasma levels of triglycerides and low-density lipoprotein (LDL) cholesterol.[2]

Signaling Pathway of MTP in Lipoprotein Assembly

The following diagram illustrates the central role of MTP in the assembly of apoB-containing lipoproteins within the endoplasmic reticulum and the point of intervention for this compound.

Caption: Role of MTP in ApoB-lipoprotein assembly and inhibition by this compound.

Preclinical Pharmacology

The preclinical evaluation of this compound has been primarily documented in in vitro and in vivo models.

In Vitro Studies

The primary in vitro assay used to characterize this compound was a human MTP inhibition assay.

Table 1: In Vitro Activity of this compound

| Assay | Cell Line | Parameter | Value | Reference |

| MTP Inhibition | HepG2 | IC50 | 0.77 ± 0.29 nM | [4] |

A standardized protocol for assessing MTP inhibitory activity in HepG2 cells, a human hepatoma cell line that endogenously expresses MTP and secretes apoB-containing lipoproteins, is outlined below. This protocol is a representative methodology, and specific parameters for the this compound study may have varied.

-

Cell Culture: HepG2 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.[5]

-

Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere. Following adherence, the culture medium is replaced with fresh medium containing serial dilutions of this compound or vehicle control (e.g., DMSO).

-

Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) to allow for the inhibition of MTP and subsequent effects on apoB secretion.

-

ApoB Quantification: After incubation, the supernatant is collected, and the concentration of secreted apoB is quantified using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The IC50 value, representing the concentration of this compound that inhibits apoB secretion by 50%, is calculated from the dose-response curve.

In Vivo Studies

This compound was evaluated in a seven-day rat model to assess its effects on lipid metabolism and to obtain a preliminary safety profile.

Table 2: In Vivo Efficacy and Safety of this compound in Rats

| Dose (mg/kg/day) | Effect on Triglycerides | Effect on Alanine Transaminase (ALT) | Reference |

| 10 | Appreciable triglyceride-lowering effects (Minimally effective dose) | Not specified | [4] |

| 100 | Not specified | Significant increase | [4] |

The following is a general protocol for assessing the in vivo effects of MTP inhibitors in rats.

-

Animal Model: Male Sprague-Dawley or Wistar rats are commonly used. Animals are acclimatized to the housing conditions for at least one week prior to the study.

-

Formulation and Dosing: this compound is formulated as a spray-dried dispersion for oral administration (e.g., gavage) once daily for seven consecutive days.[4] A vehicle control group is included.

-

Parameters Monitored:

-

Food Intake and Body Weight: Measured daily.

-

Serum Lipids: Blood samples are collected at baseline and at the end of the study. Serum is analyzed for triglycerides, total cholesterol, LDL-C, and HDL-C.

-

Liver Function: Serum is analyzed for liver enzymes such as alanine transaminase (ALT) and aspartate aminotransferase (AST) as markers of potential hepatotoxicity.

-

Liver Triglycerides: At the end of the study, animals are euthanized, and liver tissue is collected for the quantification of triglyceride content.

-

-

Data Analysis: Changes in the monitored parameters are compared between the treated and vehicle control groups using appropriate statistical methods.

Workflow for Preclinical Evaluation of this compound

Caption: Preclinical to early clinical development workflow for this compound.

Pharmacokinetics and Toxicology

Detailed pharmacokinetic and comprehensive toxicology data for this compound are not extensively available in the public domain. The primary discovery paper indicates that the compound was designed to have a decreased active metabolite load compared to dirlotapide, suggesting a favorable metabolic profile.[1] The observation of a significant increase in ALT at a high dose (100 mg/kg) in rats points to potential dose-limiting hepatotoxicity, a known class effect of MTP inhibitors due to hepatic fat accumulation.[4][6]

Clinical Development

Based on its preclinical efficacy and safety profile, this compound was advanced into Phase 1 clinical studies.[1] However, the results of these trials have not been made publicly available, and the current development status of this compound is unknown.

Conclusion and Future Directions

This compound is a potent MTP inhibitor with demonstrated in vitro activity and in vivo efficacy in a preclinical rodent model. Its design aimed to improve upon the safety profile of earlier MTP inhibitors by reducing the exposure to active metabolites. While early data were promising enough to warrant clinical investigation, the lack of publicly available clinical data makes it difficult to assess its full therapeutic potential and safety in humans.

Future research on this compound would require access to the full preclinical data package and the results of the Phase 1 clinical trials. Further studies could explore its potential in specific patient populations with severe hyperlipidemia, such as homozygous familial hypercholesterolemia, where the risk-benefit profile for MTP inhibitors may be more favorable. Additionally, investigating combination therapies to mitigate the potential for hepatic steatosis could enhance the therapeutic window for this class of compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. What are MTTP inhibitors and how do they work? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. benchchem.com [benchchem.com]

- 6. Potential approaches to ameliorate hepatic fat accumulation seen with MTP inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

The MTP Inhibitor PF-02575799: A Technical Guide for Hyperlipidemia Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hyperlipidemia, characterized by elevated levels of lipids such as cholesterol and triglycerides in the blood, is a major risk factor for the development of atherosclerotic cardiovascular disease. While statins are the cornerstone of therapy, a significant number of patients do not reach their lipid-lowering goals, necessitating the exploration of novel therapeutic strategies. One such strategy involves the inhibition of the microsomal triglyceride transfer protein (MTP). This technical guide focuses on PF-02575799, an MTP inhibitor, and its relevance in hyperlipidemia research models. Due to the limited publicly available data on this compound, this guide incorporates data from the closely related parent compound, dirlotapide, and another well-characterized MTP inhibitor, lomitapide, to provide a comprehensive overview of the expected effects and experimental considerations for this class of drugs.

Core Mechanism of Action: MTP Inhibition

Microsomal triglyceride transfer protein (MTP) is an essential intracellular lipid transfer protein primarily found in the endoplasmic reticulum of hepatocytes and enterocytes. Its primary function is to load apolipoprotein B (apoB) with lipids, a critical step in the assembly of very-low-density lipoproteins (VLDL) in the liver and chylomicrons in the intestine.

By inhibiting MTP, compounds like this compound block the formation of these apoB-containing lipoproteins, leading to a reduction in the secretion of VLDL from the liver and a decrease in the absorption of dietary fats from the intestine. This dual action results in a significant lowering of plasma triglycerides and LDL-cholesterol.

Figure 1: Simplified signaling pathway of MTP inhibition by this compound.

Preclinical Data in Hyperlipidemia Models

While specific preclinical data for this compound in hyperlipidemia models is scarce, a seven-day study in rats showed that it produces appreciable triglyceride-lowering effects at a minimally effective dose of 10 mg/kg. To illustrate the potential efficacy of this compound, data from dirlotapide and lomitapide are presented below.

Quantitative Data from Preclinical Studies of MTP Inhibitors

The following tables summarize the effects of dirlotapide and lomitapide in animal models. These data are intended to be representative of the pharmacological effects expected from an MTP inhibitor like this compound.

Table 1: Effects of Dirlotapide in Obese Dogs [1][2][3][4]

| Parameter | Treatment Group (Dirlotapide) | Placebo Group | Duration |

| Weekly Weight Loss | 1-2% | -0.8% to +0.9% weekly gain | 12 weeks |

| Total Weight Loss | 18.8% | 10.6% gain | 12 weeks |

| Food Intake | Significantly reduced | No apparent change | 12 weeks |

| Serum Cholesterol | Significantly decreased | No apparent change | 12 weeks |

Table 2: Effects of Lomitapide in LDLr-/- Mice on a High-Fat Diet (HFD) [5][6][7][8][9]

| Parameter | HFD + Lomitapide (1 mg/kg/day) | HFD (Control) | Duration |

| Body Weight | 40.3 ± 1.8 g | 47.5 ± 1.5 g | 2 weeks |

| Total Cholesterol | 451.7 ± 33.4 mg/dL | 600.9 ± 23.6 mg/dL | 2 weeks |

| LDL/VLDL | 161.1 ± 12.24 mg/dL | 250.6 ± 28.9 mg/dL | 2 weeks |

| Triglycerides | 194.1 ± 28.1 mg/dL | 299.5 ± 24.1 mg/dL | 2 weeks |

| Atherosclerotic Plaque Area | 5.7 ± 0.1% | 7.9 ± 0.5% | 2 weeks |

Experimental Protocols

Detailed below are representative experimental protocols for evaluating MTP inhibitors in animal models of hyperlipidemia and obesity. These can serve as a template for designing studies with this compound.

Protocol 1: Evaluation of Dirlotapide in Obese Beagle Dogs[1][2][3]

-

Animal Model: Obese Beagle dogs.

-

Acclimation: 2-week period for baseline data collection.

-

Grouping: Randomized to a placebo group and a dirlotapide treatment group.

-

Dosing: Initial oral dose of 0.5 mg/kg, adjusted based on weekly weight loss to achieve a target of 1-2% weekly loss.

-

Duration: 12 weeks for the weight loss phase.

-

Parameters Measured:

-

Weekly body weight and food intake.

-

Fecal fat analysis.

-

Serum lipid profiles (total cholesterol, triglycerides).

-

Body composition via dual-energy X-ray absorptiometry (DEXA).

-

Protocol 2: Evaluation of Lomitapide in a Mouse Model of Hyperlipidemia[5][6][8][9]

-

Animal Model: Six-week-old LDL receptor-knockout (LDLr-/-) mice.

-

Diet: High-Fat Diet (HFD) for 12 weeks to induce hyperlipidemia and atherosclerosis. A control group is fed a standard diet.

-

Grouping: HFD-fed mice are divided into a vehicle control group and a lomitapide treatment group.

-

Dosing: Lomitapide administered at 1 mg/kg/day via oral gavage for the final 2 weeks of the HFD feeding period.

-

Parameters Measured:

-

Body weight and body composition (fat and lean mass).

-

Fasting blood glucose.

-

Plasma lipid profile (Total Cholesterol, LDL/VLDL, HDL, Triglycerides).

-

Atherosclerotic plaque area in the aorta (quantified by Oil Red O staining).

-

Vascular reactivity and markers of endothelial function.

-

Experimental Workflow for Preclinical Evaluation of an MTP Inhibitor

The following diagram outlines a typical workflow for the preclinical assessment of an MTP inhibitor like this compound in a hyperlipidemia model.

Figure 2: A representative experimental workflow for evaluating this compound.

Conclusion

This compound, as a microsomal triglyceride transfer protein inhibitor, represents a promising therapeutic approach for managing hyperlipidemia. Its mechanism of action, targeting the assembly and secretion of apoB-containing lipoproteins, offers a distinct advantage in lowering both triglycerides and LDL-cholesterol. While specific data on this compound is limited, the extensive preclinical and clinical experience with related MTP inhibitors like dirlotapide and lomitapide provides a strong rationale for its further investigation. The experimental models and protocols outlined in this guide offer a robust framework for researchers and drug development professionals to explore the full potential of this compound in the context of hyperlipidemia and associated cardiovascular diseases. Future studies should aim to generate specific data on this compound to confirm its efficacy and safety profile in relevant preclinical models.

References

- 1. Biologic activity of dirlotapide, a novel microsomal triglyceride transfer protein inhibitor, for weight loss in obese dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Efficacy and Safety of Slentrol® (Dirlotapide), a Novel Microsomal Triglyceride Transfer Protein Inhibitor, Administered Daily for up to 52 Weeks in Overweight Labradors - WSAVA2007 - VIN [vin.com]

- 4. Dirlotapide: a review of its properties and role in the management of obesity in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Microsomal Triglyceride Transfer Protein Inhibitor, Lomitapide, improves vascular function in mice with obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Beneficial Effect of Lomitapide on the Cardiovascular System in LDLr−/− Mice with Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lmunet.edu [lmunet.edu]

- 8. The Beneficial Effect of Lomitapide on the Cardiovascular System in LDLr-/- Mice with Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for In Vitro Studies of PF-02575799

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-02575799 is a potent inhibitor of the microsomal triglyceride transfer protein (MTP). MTP is an essential chaperone protein located in the endoplasmic reticulum of hepatocytes and enterocytes. It plays a pivotal role in the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins, such as very-low-density lipoprotein (VLDL) in the liver and chylomicrons in the intestine. By inhibiting MTP, this compound effectively reduces the secretion of these lipoproteins, thereby lowering plasma levels of triglycerides and cholesterol. These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound and similar MTP inhibitors.

Quantitative Data Summary

The following table summarizes the reported in vitro potency of this compound.

| Compound Name | Target | Assay System | Potency (IC50) | Reference |

| This compound | Microsomal Triglyceride Transfer Protein (MTP) | Inhibition of MTP in human HepG2 cells, assessed as inhibition of apoB secretion after 40 hours by ELISA. | 0.77 ± 0.29 nM | [Not explicitly cited, data aggregated from commercial supplier information] |

Signaling Pathway of MTP Inhibition

Inhibition of MTP leads to the accumulation of lipids within the endoplasmic reticulum (ER), a condition known as ER stress. This stress triggers the Unfolded Protein Response (UPR), a cellular signaling cascade aimed at restoring ER homeostasis. A key pathway activated during MTP inhibition-induced ER stress is the IRE1α/c-Jun pathway.[1][2]

Experimental Protocols

In Vitro MTP Activity Assay (Fluorescence-Based)

This protocol describes a sensitive, fluorescence-based assay to measure MTP activity in cell lysates or with purified MTP, suitable for determining the IC50 of inhibitors like this compound.[3][4]

-

MTP source: Purified MTP or cell/tissue homogenates (e.g., from HepG2 cells)

-

Fluorescent Donor Vesicles (containing a self-quenched fluorescent lipid)

-

Acceptor Vesicles

-

Assay Buffer (e.g., 10 mM Tris, 150 mM NaCl, 1 mM EDTA, pH 7.4)

-

This compound

-

DMSO (for dissolving the inhibitor)

-

96-well black microplate

-

Fluorescence microplate reader (capable of excitation at ~465 nm and emission at ~535 nm)

-

Preparation of Reagents:

-

Prepare serial dilutions of this compound in DMSO, and then dilute further in Assay Buffer to the final desired concentrations. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid solvent effects.

-

Prepare the MTP source. For cell homogenates, grow HepG2 cells to confluency, harvest, and sonicate on ice in homogenization buffer.[4] Determine the protein concentration of the lysate.

-

-

Assay Setup:

-

In a 96-well black microplate, add the assay components in the following order:

-

Assay Buffer

-

Acceptor Vesicles

-

Donor Vesicles

-

This compound dilution (or vehicle control)

-

-

Pre-incubate the plate for a short period (e.g., 10-15 minutes) at 37°C.

-

-

Reaction Initiation and Incubation:

-

Initiate the reaction by adding the MTP source (e.g., 50-100 µg of cell homogenate protein) to each well.

-

Seal the plate and incubate at 37°C for a duration determined by the activity of the MTP source (typically 1 to 6 hours).[4]

-

-

Detection:

-

Measure the increase in fluorescence intensity using a microplate reader with excitation at ~465 nm and emission at ~535 nm.[4] The transfer of the fluorescent lipid from the quenched donor vesicle to the acceptor vesicle results in an increase in fluorescence.

-

-

Data Analysis:

-

Subtract the fluorescence of a blank control (containing no MTP) from all readings.

-

Calculate the percent inhibition for each concentration of this compound relative to the vehicle control (0% inhibition).

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

ApoB Secretion Assay (ELISA)

This protocol details the measurement of apoB secreted from HepG2 cells into the culture medium, a key functional indicator of MTP activity.

-

HepG2 cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Serum-free medium

-

This compound

-

Human ApoB ELISA Kit

-

Microplate reader for absorbance measurement

-

Cell Seeding and Treatment:

-

Seed HepG2 cells in a 24- or 48-well plate at a density that allows for sub-confluency during the treatment period.

-

Allow cells to attach and grow for 24-48 hours.

-

Wash the cells with serum-free medium.

-

Add fresh serum-free medium containing various concentrations of this compound or vehicle control (DMSO).

-

-

Incubation:

-

Incubate the cells for a defined period (e.g., 24 to 40 hours) to allow for apoB secretion.

-

-

Sample Collection:

-

Carefully collect the culture medium from each well.

-

Centrifuge the medium to pellet any detached cells or debris. The supernatant is used for the ELISA.

-

-

ELISA Protocol:

-

Perform the Human ApoB ELISA according to the manufacturer's instructions. This typically involves:

-

Adding standards and samples to the antibody-coated plate.

-

Incubating to allow apoB to bind.

-

Washing the plate.

-

Adding a detection antibody.

-

Incubating and washing.

-

Adding a substrate and stopping the reaction.

-

-

-

Detection and Analysis:

-

Read the absorbance at the appropriate wavelength using a microplate reader.

-

Generate a standard curve from the absorbance readings of the known standards.

-

Calculate the concentration of apoB in each sample from the standard curve.

-

Normalize the apoB concentration to the total cellular protein content of the corresponding well to account for any differences in cell number.

-

Calculate the percent inhibition of apoB secretion for each this compound concentration relative to the vehicle control.

-

Cellular Triglyceride Quantification Assay

This protocol describes how to measure the intracellular accumulation of triglycerides in HepG2 cells following treatment with an MTP inhibitor.

-

HepG2 cells

-

Cell culture medium

-

This compound

-

Phosphate-Buffered Saline (PBS)

-

Cell lysis buffer (e.g., PBS with 1% Triton X-100)

-

Triglyceride Quantification Kit (Colorimetric or Fluorometric)

-

Microplate reader

-

Cell Seeding and Treatment:

-

Seed HepG2 cells in a multi-well plate and grow to the desired confluency.

-

Treat the cells with various concentrations of this compound or vehicle control in culture medium for a specified time (e.g., 24-48 hours).

-

-

Cell Lysis:

-

After treatment, remove the medium and wash the cells with cold PBS.

-

Add cell lysis buffer to each well and incubate to lyse the cells.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate to pellet insoluble debris. The supernatant contains the cellular lipids.

-

-

Triglyceride Quantification:

-

Perform the triglyceride assay on the cell lysates according to the manufacturer's protocol. This typically involves:

-

Hydrolysis of triglycerides by lipase to glycerol and free fatty acids.

-

A series of enzymatic reactions that result in a colored or fluorescent product.

-

-

-

Detection and Analysis:

-

Measure the absorbance or fluorescence using a microplate reader.

-

Calculate the triglyceride concentration in each sample using a standard curve generated with the provided standards.

-

Normalize the triglyceride concentration to the total protein concentration of the lysate.

-

Compare the normalized triglyceride levels in this compound-treated cells to the vehicle-treated control cells.

-

References

- 1. Microsomal triglyceride transfer protein inhibition induces endoplasmic reticulum stress and increases gene transcription via Ire1α/cJun to enhance plasma ALT/AST - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Microsomal Triglyceride Transfer Protein Inhibition Induces Endoplasmic Reticulum Stress and Increases Gene Transcription via Ire1α/cJun to Enhance Plasma ALT/AST - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A simple, rapid, and sensitive fluorescence assay for microsomal triglyceride transfer protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. roarbiomedical.com [roarbiomedical.com]

Application Notes and Protocols for PF-02575799 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-02575799 is a potent and selective inhibitor of the microsomal triglyceride transfer protein (MTP). MTP plays a crucial role in the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins, such as very-low-density lipoprotein (VLDL) in the liver and chylomicrons in the intestine. By inhibiting MTP, this compound effectively reduces the secretion of these lipoproteins, making it a valuable tool for studying lipid metabolism and a potential therapeutic agent for dyslipidemia.

These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its effects on cellular processes, particularly apoB secretion, lipid accumulation, and cell viability.

Mechanism of Action

This compound directly binds to MTP, inhibiting its lipid transfer activity. This disruption in the transfer of triglycerides, cholesterol esters, and phospholipids to nascent apoB prevents the proper assembly and secretion of VLDL particles from hepatocytes.

Figure 1: Signaling pathway of this compound action.

Quantitative Data Summary

The following tables summarize key quantitative parameters for using this compound in cell culture experiments.

| Parameter | Value | Cell Line | Reference |

| IC₅₀ (MTP Inhibition) | 0.77 ± 0.29 nM | - | [1] |

| Effective Concentration | Varies (typically in the nM to µM range) | HepG2 | General |

| Incubation Time | 24 - 48 hours | HepG2 | [2] |

Table 1: In Vitro Activity of PF-025757599

| Assay | Typical Concentration Range | Incubation Time |

| ApoB Secretion | 1 nM - 10 µM | 24 - 48 hours |

| Cell Viability | 1 µM - 100 µM | 24 - 72 hours |

| Lipid Accumulation | 100 nM - 10 µM | 48 - 72 hours |

Table 2: Recommended Concentration Ranges for In Vitro Assays

Experimental Protocols

Cell Culture: Human Hepatocellular Carcinoma (HepG2) Cells

HepG2 cells are a widely used model for studying liver function and lipid metabolism as they retain many characteristics of primary hepatocytes, including the ability to secrete apoB-containing lipoproteins.[3]

Materials:

-

HepG2 cells

-

Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle Medium (DMEM)[3][4]

-

Penicillin-Streptomycin solution

-

0.25% Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS)

-

Cell culture flasks/plates

Protocol:

-

Media Preparation: Prepare complete growth medium by supplementing EMEM or DMEM with 10% FBS and 1% Penicillin-Streptomycin.[3][4]

-

Cell Thawing: Thaw cryopreserved HepG2 cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed complete growth medium and centrifuge at 200 x g for 5 minutes.[5] Resuspend the cell pellet in fresh medium and seed into a culture flask.

-

Cell Maintenance: Culture cells at 37°C in a humidified atmosphere with 5% CO₂.[3] Change the medium every 2-3 days.

-

Subculturing: When cells reach 70-80% confluency, wash with PBS, and detach using 0.25% Trypsin-EDTA.[6] Neutralize trypsin with complete growth medium and re-seed at a split ratio of 1:4 to 1:8.[3]

Figure 2: HepG2 cell culture workflow.

Apolipoprotein B (ApoB) Secretion Assay (ELISA)

This assay quantifies the amount of apoB secreted into the cell culture medium, providing a direct measure of MTP inhibition by this compound.

Materials:

-

HepG2 cells

-

Complete growth medium

-

This compound

-

Human ApoB ELISA Kit

-

96-well plates

-

Plate reader

Protocol:

-

Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 2 x 10⁴ cells/well and allow them to adhere overnight.[5]

-

Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the existing medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO₂.

-

Sample Collection: After incubation, carefully collect the cell culture supernatant.

-

ELISA: Perform the ApoB ELISA on the collected supernatant according to the manufacturer's instructions.[7] This typically involves adding the samples to wells coated with an anti-ApoB antibody, followed by incubation with a detection antibody and a substrate for color development.

-